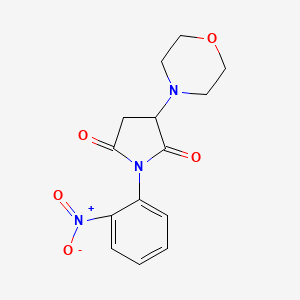
1-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione
Vue d'ensemble
Description
1-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It is commonly referred to as Racetam and is known for its cognitive enhancing properties. This compound has been extensively studied for its potential use in treating various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione is not fully understood. It is believed to enhance cognitive function by increasing the activity of neurotransmitters in the brain, including acetylcholine and glutamate. It may also have an effect on the brain's energy metabolism.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the density of cholinergic receptors in the brain, which may contribute to its cognitive enhancing properties. Additionally, it has been shown to increase cerebral blood flow and oxygen consumption in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. Additionally, it has a low toxicity profile and is generally well-tolerated in animal studies. However, one limitation is that its exact mechanism of action is not fully understood, which may limit its potential use in certain applications.
Orientations Futures
There are a number of future directions for research on 1-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione. One area of interest is its potential use in treating cognitive impairments associated with aging and neurodegenerative disorders. Additionally, it may have potential use in treating mood disorders and anxiety. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
1-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1-piperidinyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in treating various neurological disorders. Its cognitive enhancing properties have been studied in individuals with Alzheimer's disease, dementia, and other cognitive impairments. Additionally, it has been studied for its potential use in treating anxiety, depression, and other mood disorders.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c1-11-5-7-19(8-6-11)14-10-16(21)20(17(14)22)13-9-12(18)3-4-15(13)23-2/h3-4,9,11,14H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDBKWUIBHBEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![isopropyl 3-(2-furylmethyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4070450.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]cyclohexanol](/img/structure/B4070454.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4070463.png)
![ethyl (4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B4070471.png)

![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4070483.png)
![4-{5-[(4-bromobenzyl)thio]-4-isobutyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4070488.png)
![2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4070494.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4070496.png)
![ethyl 4-(3-bromo-5-ethoxy-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4070504.png)
![methyl 2-{[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4070527.png)

